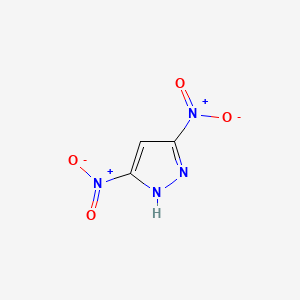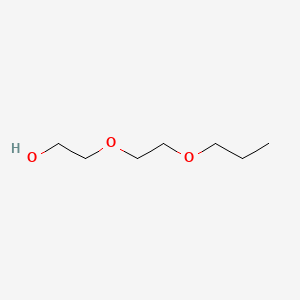
硫化镓
描述
Gallium sulfide (GaS) is a useful research compound. Its molecular formula is Ga2S3 and its molecular weight is 235.6 g/mol. The purity is usually 95%.
The exact mass of the compound Gallium sulfide (GaS) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gallium sulfide (GaS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium sulfide (GaS) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电子和太阳能电池应用
硫化镓的层状结构和物理特性使其成为各种电子应用的有希望的候选者。 它已被用于制造柔性和刚性基板上场效应晶体管和光电探测器 。 此外,它的半导体特性在太阳能电池应用中也很有价值,它可以在能量转换和存储设备中发挥作用 .
光学器件
由于其宽带隙,GaS 是光学器件的重要材料。它用于非线性光学应用以及作为激光技术的组成部分。 它形成纳米结构的能力使其适合用于光子器件,这对未来的技术进步至关重要 .
X 射线检测
纳米结构 GaS 在 X 射线检测中起作用,这对医学成像和安全系统至关重要。 该材料的特性允许开发灵敏且高效的 X 射线探测器,这可以提高成像的分辨率和质量 .
析氢催化剂
硫化镓纳米结构已被用作析氢催化剂,这是清洁能源生产中的关键反应。 它们的催化特性有助于高效地产生氢,氢是一种可持续的燃料来源 .
气体传感器
GaS 的电气特性使其适合用于气体传感器。 这些传感器可以检测各种气体,并在环境监测、工业安全和医疗保健中得到应用 .
储能
GaS 与其他化合物结合已被用作锂离子电池和钠离子电池的负极材料。 它的自修复特性提高了电极的循环性能和稳定性,这对电池的寿命和效率至关重要 .
固态电解质
在固态电解质领域,硫化镓有助于开发更稳定、更高效的电池。 它在固态电解质中的使用可以导致具有更高能量密度和更安全性能的电池 .
光电器件
GaS 的宽带隙和半导体特性使其成为光电器件应用的有吸引力的选择。 它用于将光转换为电的器件,这些器件对于太阳能技术和光学传感器至关重要 .
作用机制
Target of Action
Gallium sulfide, also known as digallium trisulfide or Gallium sulfide (GaS), is a compound that primarily targets sodium ions in the context of sodium-ion battery (SIB) anode materials . It has been reported as a novel SIB anode material .
Mode of Action
The interaction of gallium sulfide with its primary targets involves a detailed sodium ion storage mechanism. This mechanism is composed of initial sodium ion intercalation, followed by a multi-step conversion reaction between sulfur and sodium ions, and eventually an alloying reaction between gallium and sodium ions . The end product of this process is Na7Ga13 .
Biochemical Pathways
The biochemical pathways affected by gallium sulfide primarily involve the sodium ion storage mechanism. This mechanism affects the conversion reaction rate due to a multi-step reaction with the intermediate phase of GaS . Moreover, the appearance of liquid metal gallium can serve as a self-healing agent that repairs cracks in the electrode .
Result of Action
The molecular and cellular effects of gallium sulfide’s action are primarily observed in its role as a sodium-ion battery anode material. Gallium sulfide maintains a reversible specific capacity of 476 mA h g −1 after 100 cycles at a current density of 0.4 A g −1, with a coulombic efficiency of over 99% .
Action Environment
The action, efficacy, and stability of gallium sulfide can be influenced by environmental factors such as pressure and strain. For instance, the bandgap modulation of gallium sulfide monolayer can be investigated under biaxial or uniaxial strain . Additionally, gallium sulfide undergoes a structural phase transition and metallization under high-pressure conditions .
生化分析
Biochemical Properties
Gallium sulfide has been used in the design of photonic crystal biosensors for glucose concentration detection . The interaction of gallium sulfide with glucose and other biomolecules in these biosensors is a key aspect of their function .
Cellular Effects
Its use in biosensors suggests that it may interact with cellular components in a way that allows it to detect changes in glucose concentration .
Molecular Mechanism
The molecular mechanism of gallium sulfide’s action in biosensors involves its interaction with glucose and other biomolecules. These interactions allow the biosensor to detect changes in glucose concentration .
Temporal Effects in Laboratory Settings
Its use in biosensors suggests that it is stable enough for this application .
Metabolic Pathways
Its use in glucose detection suggests that it may interact with enzymes or cofactors involved in glucose metabolism .
Transport and Distribution
Its use in biosensors suggests that it may be transported to the site of glucose detection .
Subcellular Localization
Its use in biosensors suggests that it may be localized to the site of glucose detection .
属性
IUPAC Name |
digallium;trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSHTEBQPBBCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904021 | |
| Record name | Digallium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-10-1, 12024-22-5 | |
| Record name | Gallium sulfide (GaS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium sulfide (Ga2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium sulfide (GaS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digallium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)


![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)

